1,3,5-Tripentylbenzene

Vue d'ensemble

Description

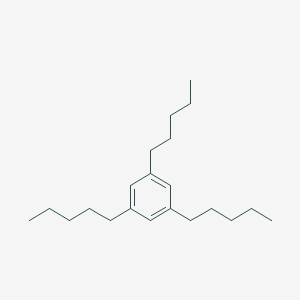

1,3,5-Tripentylbenzene: is an organic compound with the molecular formula C21H36 . It consists of a benzene ring substituted with three pentyl groups at the 1, 3, and 5 positions. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3,5-Tripentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of benzene and pentyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,5-Tripentylbenzene undergoes various chemical reactions, including:

Oxidation: The pentyl groups can be oxidized to form carboxylic acids or ketones.

Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of pentanoic acid or pentanone derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated benzene derivatives.

Applications De Recherche Scientifique

Photoluminescent Chemo-sensors

One of the primary applications of 1,3,5-tripentylbenzene is in the development of photoluminescent chemo-sensors. The compound exhibits strong fluorescence properties due to its π-electron-rich structure, making it an effective signaling unit for detecting various analytes.

Case Study: Detection of Explosives

Researchers have developed sensors using this compound for the selective detection of polynitroaromatic compounds such as trinitrotoluene (TNT) and dinitrotoluene (DNT). These sensors utilize fluorescence quenching mechanisms where the presence of target analytes reduces the fluorescence intensity of the sensor .

| Analyte | Detection Method | Sensitivity |

|---|---|---|

| TNT | Fluorescence Quenching | High |

| DNT | Fluorescence Quenching | Moderate |

Organic Light Emitting Diodes (OLEDs)

This compound serves as a building block in OLED technology due to its excellent thermal and photophysical stability. The ability to modify its peripheral groups enhances its luminescent properties, making it suitable for efficient light emission.

Case Study: OLED Performance

In a study focusing on OLEDs fabricated with TPB derivatives, devices showed improved efficiency and brightness compared to traditional materials. The incorporation of various functional groups allowed for tuning the emission spectra and enhancing device performance .

Supramolecular Chemistry

The compound's structure allows it to participate in supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. This property is exploited in creating complex materials with enhanced functionalities.

Case Study: Supramolecular Sensors

A notable application is in the development of supramolecular sensors that utilize this compound as a core unit. These sensors demonstrated significant improvements in sensitivity and selectivity for detecting fluoride ions through a fluorescence turn-on mechanism .

Biological Applications

Recent studies have explored the use of this compound derivatives in biomedical applications, particularly as inhibitors against amyloid fibril formation associated with neurodegenerative diseases.

Case Study: Amyloid Fibril Inhibition

Research indicated that certain derivatives of TPB effectively inhibited the formation of amyloid fibrils from hen egg white lysozyme (HEWL). The study highlighted that electron-withdrawing substituents enhanced the inhibitory effects, suggesting potential therapeutic applications .

| Substituent | Effect on Inhibition |

|---|---|

| -F | Increased inhibition |

| -NO2 | Increased inhibition |

| -OH | Decreased inhibition |

Environmental Monitoring

This compound has been identified as a marker for environmental studies, particularly in tracing pollution sources from burning polyethylene plastics.

Case Study: PM10 Chemical Composition

A study monitoring PM10 chemical composition suggested that TPB could serve as a reliable marker for assessing pollution levels related to plastic burning activities .

Mécanisme D'action

The mechanism of action of 1,3,5-Tripentylbenzene depends on the specific application. In chemical reactions, the pentyl groups and the benzene ring can participate in various interactions, such as π-π stacking and hydrophobic interactions. These interactions can influence the reactivity and stability of the compound in different environments.

Comparaison Avec Des Composés Similaires

1,3,5-Triphenylbenzene: Similar structure but with phenyl groups instead of pentyl groups.

1,3,5-Trimethylbenzene: Similar structure but with methyl groups instead of pentyl groups.

1,3,5-Tributylbenzene: Similar structure but with butyl groups instead of pentyl groups.

Uniqueness: 1,3,5-Tripentylbenzene is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This results in different physical and chemical properties, such as increased hydrophobicity and altered reactivity. The longer alkyl chains can also influence the compound’s solubility and interactions with other molecules, making it suitable for specific applications in materials science and industry.

Activité Biologique

1,3,5-Tripentylbenzene (TPB) is an aromatic hydrocarbon that has garnered attention for its potential biological activities. This article explores the compound's effects on biological systems, particularly its role in inhibiting amyloid fibril formation and its photoluminescent properties that may have applications in biosensing.

Chemical Structure and Properties

This compound is a derivative of triphenylbenzene where three pentyl groups are attached to the benzene ring. Its structure can be represented as:

The presence of long alkyl chains enhances its solubility in organic solvents and may influence its interactions with biological molecules.

Inhibition of Amyloid Fibril Formation

Recent studies have demonstrated that derivatives of triphenylbenzene, including this compound, exhibit significant inhibitory effects on the aggregation of proteins into amyloid fibrils. The formation of these fibrils is associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's.

Key Findings:

- Inhibition Assays: Thioflavin T (ThT) fluorescence assays were employed to evaluate the inhibitory effects of TPB on hen egg white lysozyme (HEWL) aggregation. Results indicated that TPB effectively reduced the formation of amyloid fibrils at concentrations ranging from 0.03 to 2.6 µM .

- Mechanism: The inhibitory potential was enhanced by electron-withdrawing substituents on the benzene ring. Conversely, electron-donating groups diminished this effect, suggesting a structure-activity relationship that could guide future drug design .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| This compound | 0.5 | Effective inhibitor of HEWL aggregation |

| 1,3,5-Triphenylbenzene | 0.3 | Stronger inhibition due to electron-withdrawing groups |

Cytotoxicity Studies

Cytotoxicity assays were conducted to assess the safety profile of TPB and its derivatives. The MTT reduction assay showed that while TPB inhibited HEWL aggregation effectively, it also exhibited low cytotoxicity towards human cell lines .

Photoluminescent Properties

This compound has been characterized as a photoluminescent compound with potential applications in biosensing and environmental monitoring. Its fluorescence properties are attributed to π-electron-rich characteristics that allow it to function as a signaling unit in fluorescence-based sensors.

Applications:

- Chemo-sensors: TPB has been integrated into various sensor platforms for detecting nitroaromatic compounds such as TNT and DNT. The fluorescence quenching and enhancement mechanisms were explored, demonstrating TPB's utility as a selective sensor for hazardous materials .

| Application | Detection Limit | Target Compound |

|---|---|---|

| Fluorescence Sensor | 10 nM | TNT |

| Fluorescence Sensor | 15 nM | DNT |

Case Studies

- Amyloid Inhibition Study : A recent study synthesized several derivatives of triphenylbenzene and tested their efficacy against HEWL-induced amyloid fibril formation. The results underscored the importance of substituent effects on the biological activity of these compounds .

- Photoluminescent Sensors : Research demonstrated the successful application of TPB in developing sensors for environmental pollutants. These sensors showed high sensitivity and selectivity due to the unique photophysical properties of TPB .

Propriétés

IUPAC Name |

1,3,5-tripentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511725 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78870-40-3 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.